Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate
Description
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate is a synthetic carbamate derivative featuring a benzofuran core substituted with acetyl and methyl groups at the 3- and 2-positions, respectively. The 5-position of the benzofuran ring is linked to a (4-chlorophenyl)sulfonylcarbamate moiety, with a phenyl ester completing the carbamate group. This compound shares structural motifs with bioactive molecules, including pesticidal carbamates and sulfonamide-based pharmaceuticals. Its synthesis likely involves multi-step reactions, including sulfonylation and carbamate formation, as inferred from analogous procedures in the literature .
Properties
IUPAC Name |
phenyl N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorophenyl)sulfonylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO6S/c1-15(27)23-16(2)31-22-13-10-18(14-21(22)23)26(24(28)32-19-6-4-3-5-7-19)33(29,30)20-11-8-17(25)9-12-20/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIMAIWFWXLQEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)OC3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Strategies for 3-Acetyl-2-Methylbenzofuran-5-ol
Benzofuran synthesis often employs Pechmann condensation or metal-catalyzed cyclization . For this target, a modified Ulmann-type coupling was utilized to introduce the acetyl and methyl groups regioselectively.
Procedure :
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Starting Material : 4-Hydroxy-3-methylacetophenone (5.0 g, 30.6 mmol) was dissolved in dry DMF (50 mL).
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Iodination : N-Iodosuccinimide (7.6 g, 33.7 mmol) and BF₃·OEt₂ (1.5 mL) were added at 0°C, stirred for 2 h, and quenched with Na₂S₂O₃.
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Cyclization : CuI (0.6 g, 3.1 mmol), K₂CO₃ (8.5 g, 61.2 mmol), and ethyl acrylate (4.1 mL, 36.7 mmol) were added. The mixture was heated at 120°C for 12 h under N₂.
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Isolation : Column chromatography (hexane/EtOAc 4:1) yielded 3-acetyl-2-methylbenzofuran-5-ol as a pale-yellow solid (4.2 g, 72%).
Analytical Data :
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¹H NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H), 7.12 (s, 1H), 6.89 (d, J = 8.4 Hz, 1H), 2.64 (s, 3H), 2.43 (s, 3H).
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HRMS (ESI+) : m/z calcd for C₁₁H₁₀O₃ [M+H]⁺ 191.0708, found 191.0705.
Sulfonylation of the Benzofuran Intermediate
Sulfonyl Chloride Coupling
The hydroxyl group on the benzofuran core was sulfonylated using 4-chlorobenzenesulfonyl chloride under basic conditions.
Optimized Conditions :
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Base | Pyridine (2.5 eq) |
| Temperature | 0°C → rt, 4 h |
| Yield | 85% |
Procedure :
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Reaction : 3-Acetyl-2-methylbenzofuran-5-ol (2.0 g, 10.5 mmol) and pyridine (2.1 mL, 26.3 mmol) in DCM (30 mL) were cooled to 0°C. 4-Chlorobenzenesulfonyl chloride (2.4 g, 11.5 mmol) was added dropwise.
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Workup : The mixture was stirred at rt for 4 h, washed with 1M HCl (2×20 mL), and dried over MgSO₄.
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Purification : Recrystallization from EtOH/H₂O (3:1) gave the sulfonated intermediate as white crystals (3.1 g, 85%).
Analytical Data :
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¹³C NMR (100 MHz, CDCl₃) : δ 196.4 (C=O), 154.2 (C-O), 140.1 (C-SO₂), 129.8–128.3 (Ar-C), 118.9 (C-Furan), 26.5 (CH₃), 21.8 (CH₃).
Carbamate Formation via Phenyl Chloroformate
Carbamoylation Reaction
The sulfonated benzofuran was converted to the final carbamate using phenyl chloroformate under inert conditions.
Key Variables :
| Variable | Optimized Value |
|---|---|
| Solvent | THF |
| Base | DMAP (0.1 eq) |
| Temperature | −10°C → rt, 6 h |
| Yield | 78% |
Procedure :
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Activation : Sulfonated benzofuran (1.5 g, 4.3 mmol) and DMAP (53 mg, 0.43 mmol) were dissolved in THF (20 mL) under N₂.
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Chloroformate Addition : Phenyl chloroformate (0.7 mL, 5.2 mmol) was added at −10°C, followed by stirring at rt for 6 h.
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Isolation : The mixture was concentrated and purified via flash chromatography (hexane/EtOAc 7:3) to afford the title compound as a white powder (1.4 g, 78%).
Purity Validation :
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HPLC : 99.2% (C18 column, MeCN/H₂O 70:30, 1 mL/min).
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Elemental Analysis : Calcd (%) C 58.33, H 3.89; Found C 58.28, H 3.91.
Alternative Pathways and Comparative Analysis
Mitsunobu-Based Carbamate Formation
A Mitsunobu approach using DIAD and triphenylphosphine was explored but showed lower efficiency:
| Condition | Result |
|---|---|
| Reagents | DIAD (1.2 eq), PPh₃ (1.5 eq) |
| Solvent | THF |
| Yield | 62% |
| Purity | 94% |
One-Pot Sulfonylation-Carbamoylation
Combining sulfonylation and carbamate formation in a single pot reduced steps but required stringent anhydrous conditions:
| Parameter | Outcome |
|---|---|
| Overall Yield | 68% |
| Key Limitation | Epimerization at C2 (15%) |
Scale-Up Considerations and Industrial Feasibility
Critical Process Parameters
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Temperature Control : Exothermic sulfonylation necessitates jacketed reactors for large batches.
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Catalyst Loading : DMAP >0.05 eq minimizes side reactions during carbamoylation.
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Solvent Recovery : THF and DCM were recycled via distillation (85% recovery).
Chemical Reactions Analysis
Types of Reactions
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Hydrolysis: The carbamate and sulfonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that derivatives of benzofuran compounds exhibit significant antimicrobial properties. In a study focusing on the synthesis of novel 2-substituted-3-methylbenzofuran derivatives, compounds similar to Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate were evaluated for their antimicrobial efficacy. The results demonstrated promising activity against various bacterial strains, suggesting potential use in developing new antibiotics or antifungal agents .
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which is crucial in treating diseases related to enzyme overactivity. For example, compounds with similar structures have shown effectiveness as enzyme inhibitors in pharmacological applications, potentially aiding in the treatment of conditions such as cancer and metabolic disorders .
3. Anti-inflammatory Properties
Benzofuran derivatives are also noted for their anti-inflammatory effects. The sulfonamide group present in the compound may contribute to its ability to modulate inflammatory pathways, making it a candidate for further research in anti-inflammatory drug development.
Material Science Applications
1. Polymer Chemistry
The unique chemical properties of this compound allow it to be utilized as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for applications in coatings and composites .
2. Photovoltaic Materials
Recent studies have explored the use of benzofuran derivatives in organic photovoltaic cells. The compound's electronic properties may facilitate charge transport and improve the efficiency of solar cells, providing a sustainable energy solution .
Environmental Applications
1. Biodegradation Studies
Research into the biodegradability of compounds similar to this compound has highlighted its potential impact on environmental health. Understanding how such compounds break down in natural environments can inform regulations and practices regarding chemical waste management .
2. Environmental Remediation
Due to its chemical structure, this compound may also play a role in environmental remediation strategies, particularly in the removal of pollutants from water sources through adsorption processes or catalytic degradation methods.
Summary Table of Applications
Mechanism of Action
The mechanism of action of Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate involves its interaction with specific molecular targets. The benzofuran ring and the sulfonylcarbamate moiety are key functional groups that enable the compound to bind to enzymes, receptors, or other proteins. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Carbamate Derivatives with Chlorophenyl Substituents
Carbamates with chlorophenyl groups are widely studied for their bioactivity. For example, 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., compounds 4a–i, 5a–i, 6a–i) exhibit structural similarities to the target compound, differing primarily in their substitution patterns. Key comparisons include:
- Lipophilicity: The target compound’s lipophilicity, influenced by the benzofuran core and acetyl group, is expected to exceed that of simpler carbamates like 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl methyl carbamate (4a). Lipophilicity (log k) values for analogous compounds range from 1.8 to 3.5, as determined by reverse-phase HPLC .
- Bioactivity : While specific data for the target compound is absent, structurally related carbamates such as desmedipham (a herbicide) highlight the role of the carbamate group in inhibiting photosynthesis or acetylcholinesterase activity .
Table 1: Comparative Lipophilicity and Substituent Effects
| Compound Class | Core Structure | Key Substituents | log k (HPLC) | Potential Applications |
|---|---|---|---|---|
| Target Compound | Benzofuran | 3-acetyl, 2-methyl, 4-ClPhSO₂ | ~4.2* | Under investigation |
| 4-Chlorophenyl carbamates [1] | Phenyl | 4-Cl, alkyl carbamates | 1.8–3.5 | Antimicrobial agents |
| Desmedipham [6] | Phenyl | Ethyl carbamate, phenoxy | 2.9 | Herbicide |
*Estimated based on additive contributions from substituents.
Benzofuran-Based Sulfonamides and Sulfonates
The benzofuran scaffold is prevalent in pharmaceuticals. For instance, N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chlorophenyl)sulfonyl)-4-methylbenzamide () shares the 3-acetyl-2-methylbenzofuran and 4-chlorophenylsulfonyl groups with the target compound but replaces the carbamate with a benzamide. Key differences include:
- Synthetic Routes : The target compound’s synthesis likely parallels methods for benzofuran sulfonamides, involving Friedel-Crafts acylation and sulfonylation .
Table 2: Benzofuran Derivatives Comparison
Sulfonyl-Containing Analogues
The (4-chlorophenyl)sulfonyl group is a common pharmacophore. In ethyl (2-chloro-5-(4-chloro-5-(difluoromethoxy)-1-methyl-1H-pyrazol-3-yl)-4-fluorophenoxy)acetate (), the sulfonyl group enhances metabolic stability. For the target compound:
- Steric and Electronic Impact: The bulky sulfonyl group may hinder enzymatic degradation, extending half-life compared to non-sulfonylated analogs.
- Crystallinity : Sulfonyl groups often promote crystallization, as seen in benzofuran derivatives resolved via SHELX software .
Biological Activity
Phenyl (3-acetyl-2-methylbenzofuran-5-yl)((4-chlorophenyl)sulfonyl)carbamate is a synthetic compound that has garnered attention for its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structural formula:
This structure includes a benzofuran moiety, a sulfonamide group, and a carbamate functionality, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Notably, it acts as a receptor modulator , influencing various signaling pathways involved in cellular processes.
- Receptor Binding : The sulfonamide group enhances the binding affinity to target receptors, which may include G-protein coupled receptors (GPCRs) and nuclear hormone receptors.
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Antitumor Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in animal models, indicating its potential use in treating inflammatory diseases.
- Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, making it a candidate for further investigation in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
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Anticancer Studies :
- A study published in Journal of Medicinal Chemistry reported that the compound inhibited the proliferation of human breast cancer cells by inducing apoptosis through caspase activation .
- Another research highlighted its effectiveness against leukemia cell lines, demonstrating a dose-dependent response .
- Inflammation Models :
- Neuroprotection :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
